Isothiocyanate de 2-octyle

Vue d'ensemble

Description

Synthesis Analysis

Isothiocyanates, including 2-Isothiocyanatooctane, can be synthesized through several methods. A common approach involves the reaction of primary amines with carbon disulfide in the presence of catalysts such as 4-dimethylaminopyridine to form dithiocarbamates, which are then treated with halogens or dehydrating agents to yield isothiocyanates (Rong et al., 2021). Another method described involves the reaction of amines with phenyl chlorothionoformate via a one-pot or two-step process, offering a versatile route to synthesize alkyl and aryl isothiocyanates (Li et al., 2013).

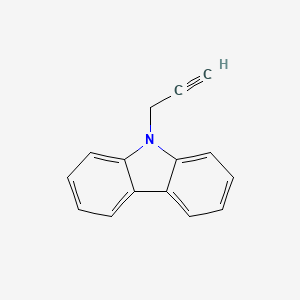

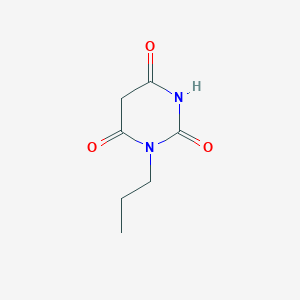

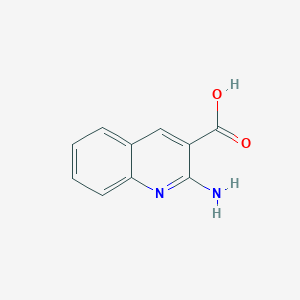

Molecular Structure Analysis

The molecular structure of isothiocyanates plays a crucial role in their chemical behavior and reactivity. Isothiocyanates typically exhibit a linear arrangement around the isothiocyanate group, contributing to their ability to form stable complexes with metals and other substrates. The bond lengths and angles within the isothiocyanate group influence its nucleophilic and electrophilic properties, affecting its reactions with various reagents (Graham & Fenn, 1969).

Chemical Reactions and Properties

Isothiocyanates, including 2-Isothiocyanatooctane, participate in a wide range of chemical reactions. They are known for their ability to undergo cycloaddition reactions, such as the [2+2] and [2+2+2] cycloadditions with ketenes, leading to the formation of complex heterocyclic structures (Wang, Shen, & Ye, 2011). Isothiocyanates also react with oxime acetates under copper catalysis, forming 2-aminothiazoles through a process involving N-O bond cleavage and C-S/C-N bond formations (Tang et al., 2016).

Physical Properties Analysis

The physical properties of 2-Isothiocyanatooctane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The presence of the isothiocyanate group contributes to its polar character, affecting its solubility in organic solvents and water. These properties are crucial for its application in various chemical processes and formulations.

Chemical Properties Analysis

2-Isothiocyanatooctane exhibits typical chemical properties of isothiocyanates, including high reactivity towards nucleophiles due to the electrophilic character of the carbon atom in the -N=C=S group. This reactivity allows for the formation of thioureas, ureas, and other nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and agriculture (Eschliman & Bossmann, 2019).

Applications De Recherche Scientifique

Médecine : Propriétés anticancéreuses

L'isothiocyanate de 2-octyle a été étudié pour ses propriétés anticancéreuses potentielles. Les isothiocyanates sont connus pour moduler les cibles intracellulaires telles que les enzymes du cytochrome P450 et les protéines impliquées dans les réponses antioxydantes, la tumorigenèse, l'apoptose, le cycle cellulaire et la métastase . Ils peuvent également induire les enzymes de phase II par l'activation du facteur 2 lié au facteur NF-E2 (Nrf2), qui joue un rôle dans le système de défense antioxydante cellulaire .

Agriculture : Contrôle des ravageurs et des maladies

En agriculture, l'this compound pourrait être utilisé comme biopesticide en raison de ses propriétés antimicrobiennes. Il est dérivé des glucosinolates présents dans les légumes crucifères et peut protéger les plantes contre les infections microbiennes et les ravageurs .

Applications industrielles : Synthèse chimique

Le composé sert de plateforme précieuse pour des transformations polyvalentes en chimie synthétique. Il peut être utilisé pour préparer des isothiocyanates aux structures diverses, qui sont des intermédiaires importants dans la synthèse de divers composés organiques .

Applications environnementales : Activité antioxydante

L'this compound présente des propriétés antioxydantes indirectes, qui peuvent être exploitées dans les applications environnementales pour atténuer le stress oxydatif causé par les polluants .

Industrie alimentaire : Conservation et aromatisation

Les isothiocyanates, y compris l'this compound, ont des applications dans la conservation des aliments en raison de leurs propriétés antibactériennes. Ils peuvent également être utilisés comme agents aromatisants, conférant un goût épicé caractéristique aux produits alimentaires .

Science des matériaux : Développement de matériaux avancés

En science des matériaux, l'this compound peut être utilisé dans le développement de nouveaux matériaux, en particulier ceux nécessitant l'incorporation de fonctionnalités soufrées et azotées .

Biochimie : Inhibition enzymatique

La recherche en biochimie a exploré l'utilisation des isothiocyanates dans l'inhibition enzymatique, ce qui peut être crucial pour comprendre et contrôler les voies métaboliques .

Pharmacologie : Chimioprévention

L'this compound a des applications pharmacologiques potentielles en chimioprévention. Sa capacité à réguler diverses cibles ou voies liées au cancer en fait un candidat pour les thérapies naturelles visant à prévenir le cancer .

Mécanisme D'action

Target of Action

2-Octyl isothiocyanate, also known as 2-Isothiocyanatooctane, is a type of isothiocyanate, a class of compounds known for their diverse biological activities . Isothiocyanates are known to interact with various intracellular targets, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of 2-Octyl isothiocyanate with its targets leads to various changes within the cell. For instance, isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2. Nrf2 can then translocate to the nucleus and bind to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .

Biochemical Pathways

Isothiocyanates, including 2-Octyl isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetic behavior of isothiocyanates in the human body is crucial for their clinical application. For instance, defining intake intervals or ascertaining constant levels of the active compound is based on knowledge of isothiocyanate pharmacokinetic and dynamic behavior . More research is needed to understand the specific ADME properties of 2-Octyl isothiocyanate.

Result of Action

The molecular and cellular effects of 2-Octyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. These effects include antioxidant and anti-inflammatory activities, interference with cancer-related targets and pathways, and potential antimicrobial properties .

Action Environment

The action, efficacy, and stability of 2-Octyl isothiocyanate can be influenced by various environmental factors. For instance, isothiocyanates are weak electrophiles and are susceptible to hydrolysis . Additionally, the hydrophobicity of isothiocyanates, which can be enhanced by increasing alkyl chain length, may influence their antibacterial activity

Safety and Hazards

While specific safety and hazard information for 2-Isothiocyanatooctane is not available in the retrieved papers, isothiocyanates in general are known to be powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Safety data sheets for similar compounds may provide additional insights .

Orientations Futures

Propriétés

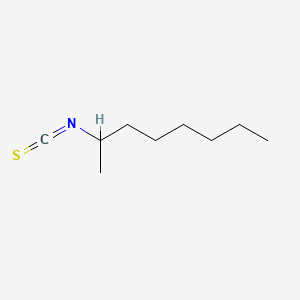

IUPAC Name |

2-isothiocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAAZXUXIQEORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989728 | |

| Record name | 2-Isothiocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69626-80-8 | |

| Record name | 2-Octane isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069626808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isothiocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69626-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)